molecular formula C₃₆H₄₀N₆O₆ B1574818 Ac-L-Tyr-L-Pro-L-Trp-L-Phe-CONH2

Ac-L-Tyr-L-Pro-L-Trp-L-Phe-CONH2

Cat. No.: B1574818
M. Wt: 652.74
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Ac-L-Tyr-L-Pro-L-Trp-L-Phe-CONH2 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in modulating biological processes, such as pain perception and immune response.

    Medicine: Explored for potential therapeutic applications, including pain management and neuroprotection.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-L-Tyr-L-Pro-L-Trp-L-Phe-CONH2 involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the N-terminal acetylation is performed using acetic anhydride .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Ac-L-Tyr-L-Pro-L-Trp-L-Phe-CONH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ac-L-Tyr-L-Pro-L-Trp-L-Phe-CONH2 involves binding to specific receptors in the body, such as the mu-opioid receptor. This binding triggers a cascade of intracellular signaling pathways, leading to the modulation of pain perception and other physiological responses. The compound’s effects are mediated through the activation of G-protein coupled receptors (GPCRs) and subsequent downstream signaling events .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its N-terminal acetylation, which enhances its stability and bioavailability compared to its unmodified counterpart, Endomorphin-1. This modification also alters its receptor binding affinity and pharmacological profile, making it a valuable tool for research and potential therapeutic applications .

Properties

Molecular Formula

C₃₆H₄₀N₆O₆

Molecular Weight

652.74

IUPAC Name

[4-[(2S)-2-amino-3-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-oxopropyl]phenyl] acetate

InChI

InChI=1S/C36H40N6O6/c1-22(43)48-26-15-13-24(14-16-26)18-28(37)36(47)42-17-7-12-32(42)35(46)41-31(20-25-21-39-29-11-6-5-10-27(25)29)34(45)40-30(33(38)44)19-23-8-3-2-4-9-23/h2-6,8-11,13-16,21,28,30-32,39H,7,12,17-20,37H2,1H3,(H2,38,44)(H,40,45)(H,41,46)/t28-,30-,31-,32-/m0/s1

SMILES

CC(=O)OC1=CC=C(C=C1)CC(C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)N)N

sequence

One Letter Code: Ac-LYLPLWLF-NH2

Synonym

Ac-L-Tyr-L-Pro-L-Trp-L-Phe-CONH2

Origin of Product

United States

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